Core Pharmacophore Contribution: 2-Methyl-6-carboxamide Scaffold vs. Des-methyl or 6-Carboxylate Analogs in DPP-4 Inhibition
The potency differential between anagliptin (IC₅₀ = 3.8 nM against human DPP-4) and the corresponding 6-carboxylic acid intermediate (CAS 739364-95-5, reported only as a synthetic reactant with no standalone DPP-4 IC₅₀) is >1,000-fold, driven predominantly by the elaborated side chain [1]. However, within the pyrazolo[1,5-a]pyrimidine SAR series disclosed by Kato et al., the 2-methyl substitution on the pyrazole ring was essential: the des-methyl analog (2-H) showed substantially attenuated activity, and the 6-carboxamide was required for hydrogen-bonding to the S1 pocket residue Glu205/206 as confirmed by co-crystallography [2]. The simple carboxamide fragment (CAS 338953-49-4) thus provides the validated minimal binding motif for the S1 pocket, enabling fragment-based elaboration studies that the carboxylic acid analog cannot support without prior amidation.
| Evidence Dimension | DPP-4 inhibitory potency of elaborated vs. unelaborated scaffold |
|---|---|
| Target Compound Data | Minimal fragment (CAS 338953-49-4); standalone DPP-4 IC₅₀ not reported; demonstrated S1 pocket occupancy in co-crystal structures of its elaborated derivative anagliptin |
| Comparator Or Baseline | Anagliptin: DPP-4 IC₅₀ = 3.8 nM; 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739364-95-5): no DPP-4 IC₅₀ reported, used solely as synthetic intermediate |
| Quantified Difference | >1,000-fold potency gap between anagliptin (3.8 nM) and unelaborated acid/amide fragments; the 2-methyl-6-carboxamide motif is required (des-methyl or 6-CO₂H substitution abrogates activity) |
| Conditions | Recombinant human DPP-4 enzyme inhibition assay; X-ray co-crystallography (PDB 3WQH, 2.85 Å) |
Why This Matters
For researchers conducting fragment-based DPP-4 inhibitor design, CAS 338953-49-4 is the closest purchasable fragment that retains the full S1-binding motif validated by anagliptin co-crystal structures, unlike the carboxylic acid analog which lacks the amide hydrogen-bond donor.
- [1] Kato N, Oka M, Murase T, et al. Discovery and pharmacological characterization of anagliptin hydrochloride salt as a potent and selective DPP-IV inhibitor. Bioorg Med Chem. 2011;19(23):7221-7227. PMID: 22019046. View Source
- [2] Watanabe YS, et al. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. J Enzyme Inhib Med Chem. 2015;30(6):981-988. PMID: 26147347. View Source
